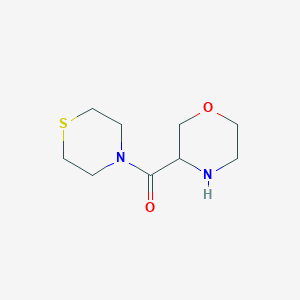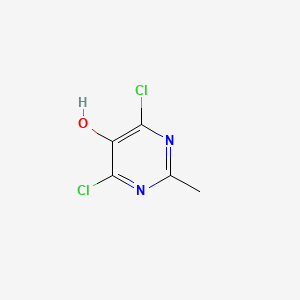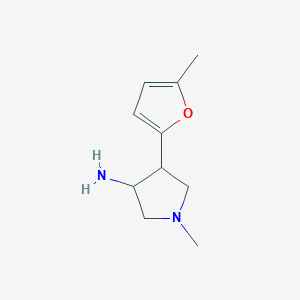
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
The synthesis of 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl group and the furan ring can be achieved through substitution reactions. For instance, the methyl group can be added via alkylation reactions using methyl halides, while the furan ring can be introduced through cross-coupling reactions using furan derivatives and appropriate catalysts.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrolidine or furan rings. Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to physiological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may influence signaling pathways, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like 1-Methyl-4-(2-furyl)pyrrolidin-3-amine and 1-Methyl-4-(3-methylfuran-2-yl)pyrrolidin-3-amine share structural similarities but differ in the position and type of substituents.
Furan Derivatives: Compounds such as 5-Methylfuran-2-amine and 2-Methyl-5-furylamine exhibit similar furan ring structures but lack the pyrrolidine ring.
Uniqueness: The unique combination of the pyrrolidine and furan rings in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-3-4-10(13-7)8-5-12(2)6-9(8)11/h3-4,8-9H,5-6,11H2,1-2H3 |
Clave InChI |
AKEHHWOHPGUYOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2CN(CC2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


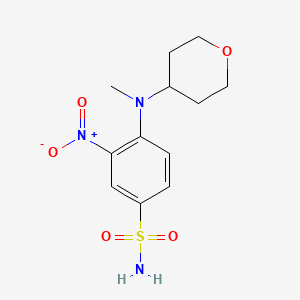
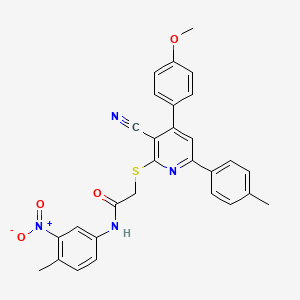

![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
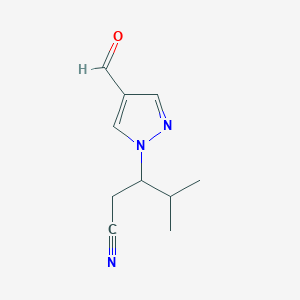
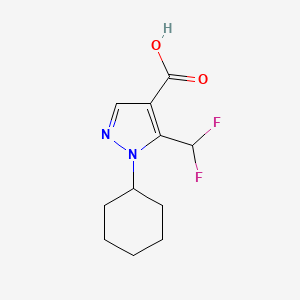
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
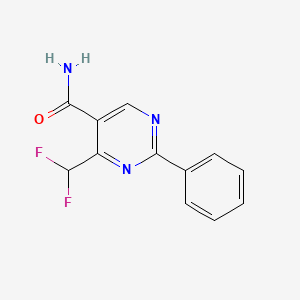
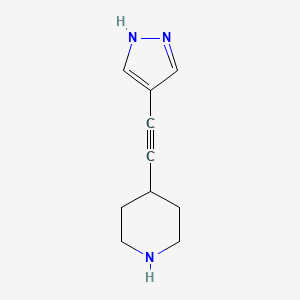
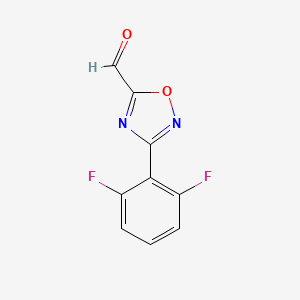
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
